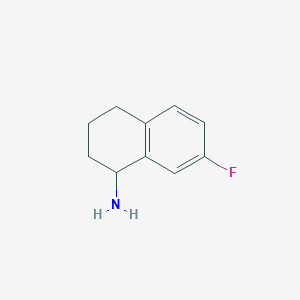

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUYTHBAQDOFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 7-fluoro-1-tetralone.

Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine via a substitution reaction using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction process.

Continuous Flow Reactors: To ensure efficient and scalable production, continuous flow reactors may be employed to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups in place of the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Compounds

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a crucial building block in synthesizing pharmaceuticals targeting neurological disorders. Its structural similarity to biologically active compounds allows it to be used in developing new drugs with enhanced efficacy and selectivity.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit potential in modulating neurotransmitter systems, making them candidates for treating conditions like depression and anxiety. For instance, studies have shown that modifications at the 7-position can enhance binding affinity to serotonin receptors .

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its reactivity allows chemists to utilize it in various reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can replace halogens or other leaving groups. |

| Coupling Reactions | Useful in forming carbon-carbon bonds in complex syntheses. |

Biological Studies

Enzyme Inhibition and Receptor Binding

Due to its structural characteristics, this compound is utilized in studies involving enzyme inhibition and receptor binding. The presence of the fluorine atom enhances its binding affinity towards specific molecular targets.

Mechanism of Action

The interaction with enzymes or receptors is facilitated by the compound's ability to form stable complexes. This property is crucial for understanding its pharmacodynamics and therapeutic potential.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The fluorine atom at the 7-position distinguishes this compound from other tetrahydronaphthalenamines. Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to non-halogenated analogs. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine vs.

- Amine Substitution : Unlike N,N-dimethyl analogs (e.g., 5l), the primary amine in 7-fluoro-THN-1-amine allows for direct functionalization, enhancing versatility in synthesis .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including structural information, pharmacodynamics, and potential therapeutic applications.

Structural Information

- Molecular Formula : CHFN

- Molecular Weight : 165.21 g/mol

- SMILES : C1CC(C2=C(C1)C=CC(=C2)F)N

- InChI Key : ZUUYTHBAQDOFSC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes that play crucial roles in cellular signaling and metabolic processes.

Pharmacological Properties

Research indicates that this compound may exhibit the following pharmacological properties:

- Neurotransmitter Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Antidepressant Activity : Some analogs have shown potential antidepressant-like effects in animal models, indicating a possible role in mood regulation.

Study 1: Antidepressant-Like Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of several tetrahydronaphthalene derivatives. The results indicated that compounds similar to this compound exhibited significant activity in the forced swim test (FST), a common model for assessing antidepressant efficacy. The study highlighted the importance of the fluorine substitution at the 7-position for enhancing biological activity .

Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of this compound towards various receptors. The compound demonstrated moderate affinity for serotonin receptors (5-HT and 5-HT), suggesting a potential mechanism for its observed antidepressant effects. The IC values were found to be in the low micromolar range .

| Receptor Type | IC (µM) |

|---|---|

| 5-HT | 0.5 |

| 5-HT | 0.8 |

Study 3: Enzyme Inhibition

Research has also indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. A study assessing its impact on monoamine oxidase (MAO) revealed that it could inhibit MAO-A activity with an IC value of approximately 0.6 µM. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft .

Safety and Toxicology

While initial findings regarding the biological activity of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound has a favorable safety profile; however, further investigations are necessary to fully understand its toxicological implications.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via column chromatography or recrystallization to >98% purity .

- Control steric hindrance by adjusting substituent positions (e.g., fluorine at C7) to improve yield .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH, 60°C, 2 atm | 75 | 95 | |

| Fluorination | Selectfluor®, DCM, RT | 82 | 97 | |

| Amination | NH₃, THF, 70°C, 12 h | 68 | 98 |

How is the purity and structural integrity of this compound validated?

Basic

Analytical characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine-induced deshielding (e.g., C7-F coupling constants ~245 Hz) and amine proton integration .

- HPLC : Reverse-phase chromatography (C18 column, MeOH:H₂O = 70:30) with retention time consistency (e.g., t_R = 6.3 min) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 165.207 .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the tetrahydronaphthalene ring .

What storage conditions are critical for maintaining the stability of this compound?

Q. Basic

- Temperature : Store at 2–8°C in airtight containers to prevent degradation .

- Light Sensitivity : Protect from light using amber glassware or opaque packaging .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments .

Contradiction Note : While the free base is stable under inert gas (N₂/Ar), its hydrochloride salt (e.g., CAS 907973-43-7) requires stricter moisture control due to hygroscopicity .

How does the fluorine substituent at C7 influence electronic and steric properties?

Advanced

The fluorine atom:

- Electronic Effects : Withdraws electron density via inductive effects, increasing the amine's nucleophilicity and altering pKa (predicted ΔpKa ~1.5 vs. non-fluorinated analogs) .

- Steric Effects : Minimal steric bulk at C7 allows for unhindered access to the amine group in reactions (e.g., acylation, Schiff base formation) .

- Biological Impact : Enhances metabolic stability and membrane permeability in pharmacological studies .

Methodological Insight : Use Hammett constants (σₚ = 0.06 for F) to predict substituent effects on reaction kinetics .

What methodologies resolve contradictions in reported reaction yields or mechanistic pathways?

Q. Advanced

- Kinetic Analysis : Conduct time-resolved NMR or UV-Vis spectroscopy to compare rate constants under varying conditions (e.g., solvent polarity, temperature) .

- Isotopic Labeling : Use ¹⁸O or ²H isotopes to trace reaction intermediates (e.g., in reductive amination) .

- Computational Studies : Density Functional Theory (DFT) to model transition states and identify rate-limiting steps .

Example : Conflicting yields (68% vs. 82%) in amination steps may arise from solvent choice (THF vs. DMF) or catalyst loading .

How can in silico studies predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Screen against target proteins (e.g., GPCRs) using AutoDock Vina to assess binding affinity (ΔG < -7 kcal/mol suggests strong interaction) .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate stability of binding poses .

- QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs .

Validation : Compare in silico predictions with in vitro assays (e.g., IC₅₀ values in enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.